molecular formula C13H18N2O5S B13369124 N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

Cat. No.: B13369124
M. Wt: 314.36 g/mol
InChI Key: MULHFOUNQHUGRZ-UHFFFAOYSA-N
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Description

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the synthesis of the thienyl and pyridinyl components, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide

Uniqueness

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of thienyl and pyridinyl components makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide

InChI

InChI=1S/C13H18N2O5S/c1-9-4-11(16)12(6-14-9)20-7-13(17)15-5-10-2-3-21(18,19)8-10/h4,6,10H,2-3,5,7-8H2,1H3,(H,14,16)(H,15,17)

InChI Key

MULHFOUNQHUGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)OCC(=O)NCC2CCS(=O)(=O)C2

Origin of Product

United States

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